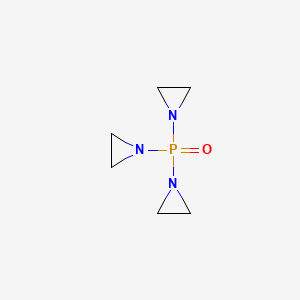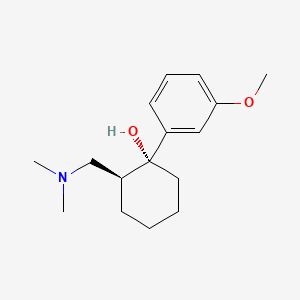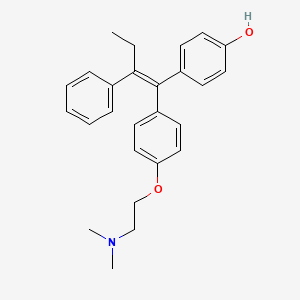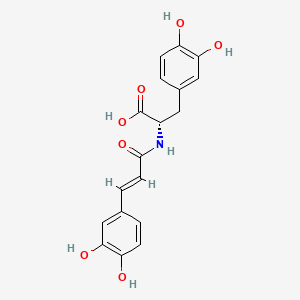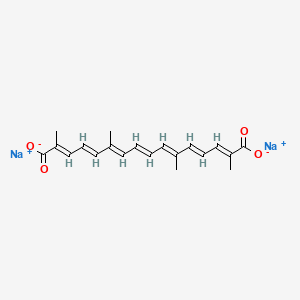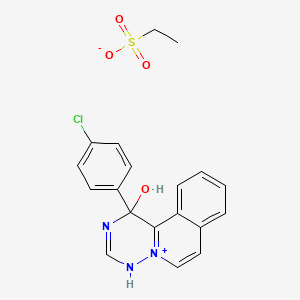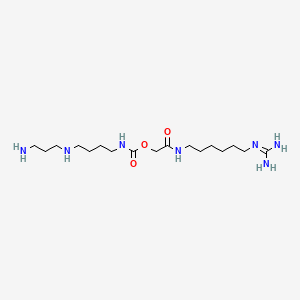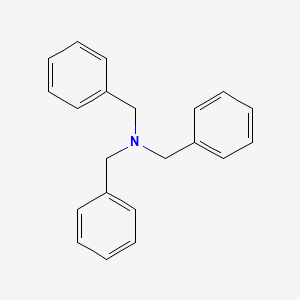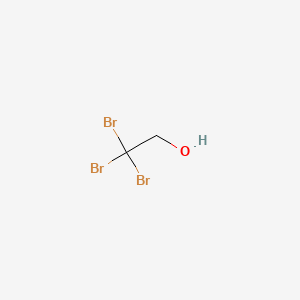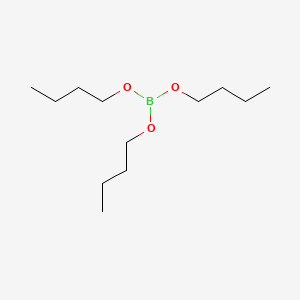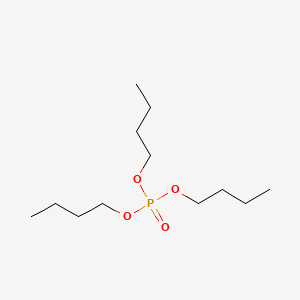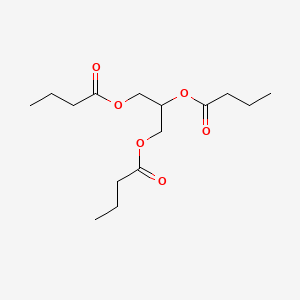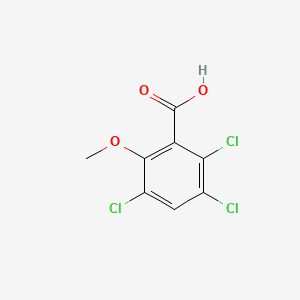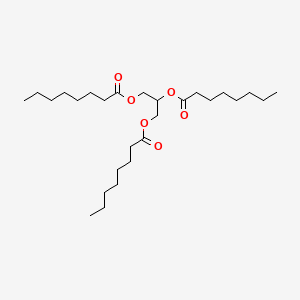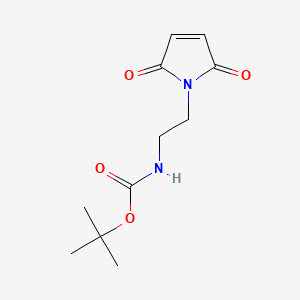
N-Boc-2-Maleimidoethylamine
Vue d'ensemble
Description
N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 . It is a white crystalline solid and is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers .
Molecular Structure Analysis
The molecular structure of N-Boc-2-Maleimidoethylamine is represented by the InChI key SNYRFQCLCLMCCG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCN1C(=O)C=CC1=O .Chemical Reactions Analysis
N-Boc-2-Maleimidoethylamine is used in the Mitsunobu reaction, which is a method for the synthesis of bifunctional maleimide linkers . The exact details of the chemical reactions involving N-Boc-2-Maleimidoethylamine are not provided in the search results.Physical And Chemical Properties Analysis
N-Boc-2-Maleimidoethylamine is a white crystalline solid . It has a molecular weight of 240.25 . The compound is stable under normal conditions and can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Applications De Recherche Scientifique
Polymer-Albumin Conjugates for Drug Delivery
N-Boc-2-Maleimidoethylamine plays a critical role in the development of polymer-albumin conjugates intended for enhanced delivery of macromolecular platinum drugs into cancer cells. By utilizing N-Boc-2-Maleimidoethylamine in the synthesis of these conjugates, researchers have been able to create nanoparticles that are readily taken up by ovarian cancer cell lines, showing superior toxicity to control samples without protein coating. This application underscores the potential of N-Boc-2-Maleimidoethylamine in improving the efficacy of chemotherapy agents through targeted delivery mechanisms (Aydan Dağ et al., 2015).
Hydrophilic Polymers for Biomedical Applications
Another significant application involves the synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization. These polymers are excellent candidates for the creation of new biomaterials due to their solubility in water and potential for conjugation with thiol-containing substrates. The method showcases the versatility of N-Boc-2-Maleimidoethylamine in generating materials that could be pivotal in biomedical research and drug delivery systems (G. Mantovani et al., 2005).
Luminescent Materials
Research into the synthesis of conventional fluorophore-free dual pH- and thermo-responsive luminescent copolymers has also benefited from the use of N-Boc-2-Maleimidoethylamine. These copolymers exhibit bright-blue fluorescence and can be used in various applications, including sensing and imaging, demonstrating the chemical's role in advancing materials science (B. Saha et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRFQCLCLMCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400314 | |
| Record name | N-Boc-2-Maleimidoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-Maleimidoethylamine | |
CAS RN |
134272-63-2 | |
| Record name | N-Boc-2-Maleimidoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

